Cas no 101257-82-3 (5-chloropyrimidin-4-amine)
5-chloropyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-5-chloropyrimidine
- 4-Amino-5-chloro-pyrimidine
- 4-Pyrimidinamine, 5-chloro-
- 4-Pyrimidinamine, 5-chloro- (9CI)
- C4H4ClN3
- 5-chloropyrimidin-4-amine
- 5-Chloro-4-pyrimidinamine
- 5-Chloro-pyrimidin-4-ylamine
- Pyrimidine, 4-amino-5-chloro-
- LQNBBHICRUONJT-UHFFFAOYSA-N
- EBD2145100
- RP19882
- AM802834
- ST2411094
- AB0034402
- X8553
- DTXSID90627225
- MFCD00233964
- CS-D1543
- SCHEMBL6742370
- FT-0649167
- 101257-82-3
- AKOS006272762
- SB30107
- A897208
- J-514395
- AC-26608
- GS-5761
-
- MDL: MFCD00233964
- Inchi: 1S/C4H4ClN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8)
- InChI Key: LQNBBHICRUONJT-UHFFFAOYSA-N
- SMILES: ClC1=CN=CN=C1N
Computed Properties
- Exact Mass: 129.00900
- Monoisotopic Mass: 129.0093748g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 77.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.8
- XLogP3: 0.5
Experimental Properties
- Density: 1.437±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 192-194 ºC
- Boiling Point: 253.8±20.0 ºC (760 Torr),
- Flash Point: 107.3±21.8 ºC,
- Solubility: Slightly soluble (14 g/l) (25 º C),
- PSA: 51.80000
- LogP: 1.29340
5-chloropyrimidin-4-amine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-chloropyrimidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A839896-250mg |
4-Amino-5-chloropyrimidine |
101257-82-3 | 95% | 250mg |
459.00 | 2021-05-17 | |
| Matrix Scientific | 072485-500mg |
4-Amino-5-chloropyrimidine, 95+% |
101257-82-3 | 95+% | 500mg |
$165.00 | 2023-09-06 | |
| Matrix Scientific | 072485-1g |
4-Amino-5-chloropyrimidine, 95+% |
101257-82-3 | 95+% | 1g |
$281.00 | 2023-09-06 | |
| Matrix Scientific | 072485-5g |
4-Amino-5-chloropyrimidine, 95+% |
101257-82-3 | 95+% | 5g |
$785.00 | 2023-09-06 | |
| Chemenu | CM166480-1g |
4-Amino-5-chloropyrimidine |
101257-82-3 | 95% | 1g |
$168 | 2021-08-05 | |
| Chemenu | CM166480-5g |
4-Amino-5-chloropyrimidine |
101257-82-3 | 95% | 5g |
$463 | 2021-08-05 | |
| Chemenu | CM166480-10g |
4-Amino-5-chloropyrimidine |
101257-82-3 | 95% | 10g |
$785 | 2021-08-05 | |
| Fluorochem | 076283-250mg |
4-Amino-5-chloropyrimidine |
101257-82-3 | 95% | 250mg |
£56.00 | 2022-03-01 | |
| Fluorochem | 076283-1g |
4-Amino-5-chloropyrimidine |
101257-82-3 | 95% | 1g |
£145.00 | 2022-03-01 | |
| Fluorochem | 076283-5g |
4-Amino-5-chloropyrimidine |
101257-82-3 | 95% | 5g |
£431.00 | 2022-03-01 |
5-chloropyrimidin-4-amine Suppliers
5-chloropyrimidin-4-amine Related Literature
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1. Pyrimidines. Part VIII. Halogeno- and hydrazino-pyrimidinesJ. Chesterfield,J. F. W. McOmie,E. R. Sayer J. Chem. Soc. 1955 3478
Additional information on 5-chloropyrimidin-4-amine
5-Chloropyrimidin-4-amine (CAS No. 101257-82-3): An Overview of Its Properties, Applications, and Recent Research
5-Chloropyrimidin-4-amine (CAS No. 101257-82-3) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-amino-5-chloropyrimidine, is a derivative of pyrimidine, a fundamental heterocyclic aromatic organic compound. The presence of a chlorine atom at the 5-position and an amino group at the 4-position imparts unique chemical and biological properties to this molecule, making it an important building block in the synthesis of various pharmaceuticals and agrochemicals.
The chemical structure of 5-chloropyrimidin-4-amine consists of a six-membered ring with two nitrogen atoms and one chlorine atom. The amino group at the 4-position provides the molecule with nucleophilic and basic properties, while the chlorine atom at the 5-position enhances its electrophilic character. These features make 5-chloropyrimidin-4-amine a valuable intermediate in the synthesis of drugs targeting various diseases, including cancer, viral infections, and inflammatory disorders.
In recent years, significant research has been conducted to explore the potential applications of 5-chloropyrimidin-4-amine in drug discovery and development. One notable area of interest is its use as a scaffold for the design and synthesis of antiviral agents. Studies have shown that derivatives of 5-chloropyrimidin-4-amine exhibit potent antiviral activity against a range of viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV). For example, a recent study published in the Journal of Medicinal Chemistry reported that a series of 5-chloropyrimidin-4-amine-based compounds demonstrated high efficacy in inhibiting HIV replication in vitro.
Beyond antiviral applications, 5-chloropyrimidin-4-amine has also shown promise in cancer research. Several studies have investigated its potential as a lead compound for the development of anticancer drugs. One such study published in Cancer Research found that certain derivatives of 5-chloropyrimidin-4-amine exhibited selective cytotoxicity against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action involves the inhibition of key enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.
In addition to its therapeutic applications, 5-chloropyrimidin-4-amine has been explored for its use in agrochemicals. Research has shown that derivatives of this compound can be effective herbicides and fungicides. For instance, a study published in the Pest Management Science journal reported that certain 5-chloropyrimidin-4-amine-based compounds exhibited strong herbicidal activity against broadleaf weeds without causing significant damage to crops.
The synthesis of 5-chloropyrimidin-4-amine can be achieved through various methods, including cyclocondensation reactions and nucleophilic substitution reactions. One common synthetic route involves the reaction of 2-aminothiazole with chloroacetonitrile followed by hydrolysis to form the desired product. This method provides high yields and purity, making it suitable for large-scale production.
The physical properties of 5-chloropyrimidin-4-amine, such as its melting point, solubility, and stability, are crucial for its use in various applications. The compound is typically a white crystalline solid with a melting point ranging from 160 to 162°C. It is moderately soluble in polar solvents such as water and ethanol but insoluble in non-polar solvents like hexane. The stability of 5-chloropyrimidin-4-amine under different conditions is also an important consideration for its storage and handling.
In conclusion, 5-chloropyrimidin-4-amine (CAS No. 101257-82-3) is a multifaceted compound with diverse applications in medicinal chemistry, pharmaceutical research, and agrochemicals. Its unique chemical structure and biological properties make it an attractive candidate for the development of novel drugs targeting various diseases. Ongoing research continues to uncover new potential uses for this compound, further highlighting its importance in modern scientific advancements.
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